Methyl picrolichenate
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Overview
Description
Methyl picrolichenate is a chemical compound with the molecular formula C26H32O7 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl picrolichenate typically involves several steps, including the esterification of picrolichenic acid. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. For instance, the esterification process may involve the use of methanol and a strong acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl picrolichenate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl picrolichenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of methyl picrolichenate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Picrolichenic acid: The parent compound from which methyl picrolichenate is derived.
Methyl salicylate: Another ester with similar functional groups but different biological activities.
Methyl benzoate: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
This compound is unique due to its specific ester functional group and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
19314-88-6 |
---|---|
Molecular Formula |
C26H32O7 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 6-hydroxy-1'-methoxy-2,3'-dioxo-4,5'-dipentylspiro[1-benzofuran-3,6'-cyclohexa-1,4-diene]-5-carboxylate |
InChI |
InChI=1S/C26H32O7/c1-5-7-9-11-16-13-17(27)14-21(31-3)26(16)23-18(12-10-8-6-2)22(24(29)32-4)19(28)15-20(23)33-25(26)30/h13-15,28H,5-12H2,1-4H3 |
InChI Key |
ALYKVZHHZZEIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)C=C(C12C3=C(C=C(C(=C3CCCCC)C(=O)OC)O)OC2=O)OC |
Origin of Product |
United States |
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